![molecular formula C8H11ClO B2856140 2-氯-1-螺[2.3]己环-5-基乙酮 CAS No. 2413877-81-1](/img/structure/B2856140.png)

2-氯-1-螺[2.3]己环-5-基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

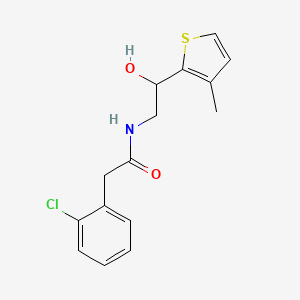

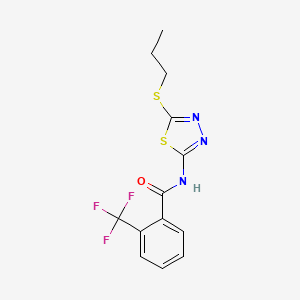

2-Chloro-1-spiro[2.3]hexan-5-ylethanone is a chemical compound that has recently gained attention in scientific research. This compound is a spiroketone, which is a type of organic molecule that contains a spirolactone ring and a ketone functional group. Spiroketones have been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. In 3]hexan-5-ylethanone.

科学研究应用

Antitumor Agents

Compounds containing the spirofused bicyclo[3.1.0]hexane framework, similar to 2-Chloro-1-spiro[2.3]hexan-5-ylethanone, have been studied for their potential as antitumor agents . These compounds have shown antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa), as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cells. The most effective compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM, indicating a significant potential for cancer treatment.

Apoptosis Induction

The same class of compounds has been observed to induce apoptosis in cancer cells . Treatment with these compounds led to the accumulation of HeLa and CT26 cells in the SubG1 phase of the cell cycle, which is indicative of apoptosis. This suggests that 2-Chloro-1-spiro[2.3]hexan-5-ylethanone could be used to trigger programmed cell death in cancerous cells, a key strategy in cancer therapy.

Actin Cytoskeleton Disruption

Research has found that treatment with spirofused bicyclo[3.1.0]hexane compounds can disrupt the actin cytoskeleton in cancer cells . Confocal microscopy revealed that actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of treated cells. This disruption can inhibit cell motility and prevent metastasis, making it a valuable application in cancer treatment.

Reduction of Filopodium-like Protrusions

The treatment of HeLa cells with these compounds significantly reduced the number of cells with filopodium-like membrane protrusions . These protrusions are involved in cell adhesion, migration, and signaling, and their reduction could further inhibit the invasive potential of cancer cells.

Heterocyclic Compound Synthesis

Spirocyclic compounds like 2-Chloro-1-spiro[2.3]hexan-5-ylethanone are important in the synthesis of medicinally relevant heterocyclic compounds . These heterocycles are found in various natural products and medicines, and their synthesis is crucial for the development of new therapeutic agents.

Flavoring Agent in Food Products

Sulfur-containing heterocyclic compounds are used to flavor food products, including meats, vegetables, peanuts, coffee, and cocoa . While the direct use of 2-Chloro-1-spiro[2.3]hexan-5-ylethanone as a flavoring agent is not specified, its structural similarity to other sulfur-containing heterocycles suggests potential applications in this field.

属性

IUPAC Name |

2-chloro-1-spiro[2.3]hexan-5-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-5-7(10)6-3-8(4-6)1-2-8/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTKNUWSJMVDSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-spiro[2.3]hexan-5-ylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2856061.png)

![2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2856062.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2856063.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)

![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde](/img/structure/B2856072.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2856074.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2856076.png)

![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4R,5'S,6S,7R,8S,9S,12R,13S,16R)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2856080.png)